3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865609
InChI: InChI=1S/C10H15BrN4O2S/c11-8-6-13-7-9(10(8)14-12)18(16,17)15-4-2-1-3-5-15/h6-7H,1-5,12H2,(H,13,14)
SMILES:
Molecular Formula: C10H15BrN4O2S
Molecular Weight: 335.22 g/mol

3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine

CAS No.:

Cat. No.: VC15865609

Molecular Formula: C10H15BrN4O2S

Molecular Weight: 335.22 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine -

Specification

Molecular Formula C10H15BrN4O2S
Molecular Weight 335.22 g/mol
IUPAC Name (3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine
Standard InChI InChI=1S/C10H15BrN4O2S/c11-8-6-13-7-9(10(8)14-12)18(16,17)15-4-2-1-3-5-15/h6-7H,1-5,12H2,(H,13,14)
Standard InChI Key JGLZVHSNLNANDH-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, (3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine, reflects its three key substituents:

  • A bromine atom at the pyridine ring’s 3-position, enhancing electrophilic reactivity.

  • A hydrazinyl group (-NH-NH2_2) at the 4-position, enabling condensation reactions for heterocycle formation.

  • A piperidin-1-ylsulfonyl group at the 5-position, contributing to solubility modulation and target binding via sulfonamide interactions .

The molecular formula is C10_{10}H14_{14}BrN5_5O2_2S, with a molecular weight of 364.22 g/mol .

Synthesis and Reactivity

Reactivity Profile

  • Hydrazine Group: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in constructing triazoles or pyrazoles .

  • Sulfonamide: Participates in hydrogen bonding, enhancing target affinity in enzyme inhibition .

  • Bromine Atom: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly after handling
H319: Eye irritationP305+P351+P338: Rinse eyes cautiously
H335: Respiratory irritationP261: Avoid breathing dust

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase or protease libraries to identify mechanistic pathways.

  • Analog Synthesis: Explore substitutions at the hydrazine position (e.g., acyl hydrazides) to optimize potency .

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